![molecular formula C14H19N5O2 B402829 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione CAS No. 300700-48-5](/img/structure/B402829.png)
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at the University of California, San Francisco. Since its discovery, MPEP has been extensively studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
Target of Action
The primary target of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the inactivation of incretin hormones like glucagon-like peptide (GLP)-1 . These hormones play a crucial role in regulating insulin secretion .
Mode of Action
This compound acts as a competitive inhibitor of DPP-4 . It binds to the active site of DPP-4, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretins, which in turn stimulate insulin secretion and inhibit glucagon release .
Biochemical Pathways
By inhibiting DPP-4, this compound potentiates the biological activity of incretin hormones . This leads to an increase in insulin secretion and a decrease in glucagon release in a glucose-dependent manner . The overall effect is improved glycemic control .
Pharmacokinetics
They are absorbed rapidly after oral administration and are widely distributed throughout the body .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione has a number of advantages for use in lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor. In addition, this compound is relatively stable and can be easily synthesized in the lab.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life in the body, which can make it difficult to study its long-term effects. In addition, this compound has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound can reduce the release of dopamine in the brain, which is associated with pleasure and reward. This mechanism of action has led to this compound being investigated as a potential treatment for addiction.
Another area of interest is the potential use of this compound in the treatment of anxiety and depression. Studies have shown that this compound can reduce the activity of the prefrontal cortex, a brain region involved in decision-making and impulse control. This mechanism of action has led to this compound being investigated as a potential treatment for anxiety and depression.
Overall, this compound has shown great promise as a potential therapeutic agent for a variety of neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Métodos De Síntesis
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is synthesized through a multi-step process involving the reaction of various chemical reagents. The initial step involves the reaction of 1,3-dimethyl-5-oxo-2-phenyl-1,2,4-triazine with piperidine to form 3-methyl-1-(piperidin-1-yl)imidazolidine-2,4-dione. This compound is then reacted with propargyl bromide to form 3-methyl-1-(piperidin-1-yl)prop-2-yn-1-one. Finally, the propargyl ketone is reacted with 2,6-dioxo-3-prop-2-enyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione has been extensively studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, schizophrenia, and addiction. It has also been shown to have potential in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
3-methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-7-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-8-5-4-6-9-18/h3H,1,4-9H2,2H3,(H,16,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMBRSVEDWDMAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.